

# An In-depth Technical Guide to KP-457: A Selective ADAM17 Inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: KP-457 (GMP)

Cat. No.: B1526262

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

KP-457 is a potent and selective small molecule inhibitor of A Disintegrin and Metalloproteinase 17 (ADAM17), a key enzyme involved in the shedding of various cell surface proteins. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of KP-457. Detailed experimental protocols for the assessment of its inhibitory activity and its application in the generation of induced pluripotent stem cell (iPSC)-derived platelets are presented. Furthermore, this document elucidates the role of ADAM17 in relevant signaling pathways and provides a visual representation of the experimental workflow for platelet generation. The quantitative data presented herein is organized into structured tables for ease of comparison, making this a valuable resource for researchers in the fields of drug discovery, hematology, and regenerative medicine.

## Chemical Structure and Physicochemical Properties

KP-457, with the Chemical Abstracts Service (CAS) Registry Number 1365803-52-6, is a selective inhibitor of ADAM17. Its mechanism of action involves the chelation of the  $Zn^{2+}$  ion within the catalytic domain of the enzyme, thereby blocking its proteolytic activity.

[Image of the chemical structure of KP-457 to be inserted here]

A high-resolution image of the chemical structure of KP-457 is not publicly available in the searched resources. For research and development purposes, it is recommended to consult the primary literature or supplier documentation for the definitive chemical structure.

Property	Value	Source
CAS Number	1365803-52-6	<a href="#">[1]</a>
Molecular Formula	Not Available	N/A
Molecular Weight	Not Available	N/A
Solubility	Soluble in DMSO	<a href="#">[1]</a>
Storage	Store at -20°C for short-term and -80°C for long-term.	<a href="#">[1]</a>

## Biological Activity and Selectivity

KP-457 is a highly selective inhibitor of ADAM17, also known as Tumor Necrosis Factor- $\alpha$  Converting Enzyme (TACE). Its inhibitory activity has been quantified against a panel of metalloproteinases, demonstrating significant selectivity for ADAM17 over other related enzymes such as ADAM10 and various Matrix Metalloproteinases (MMPs).

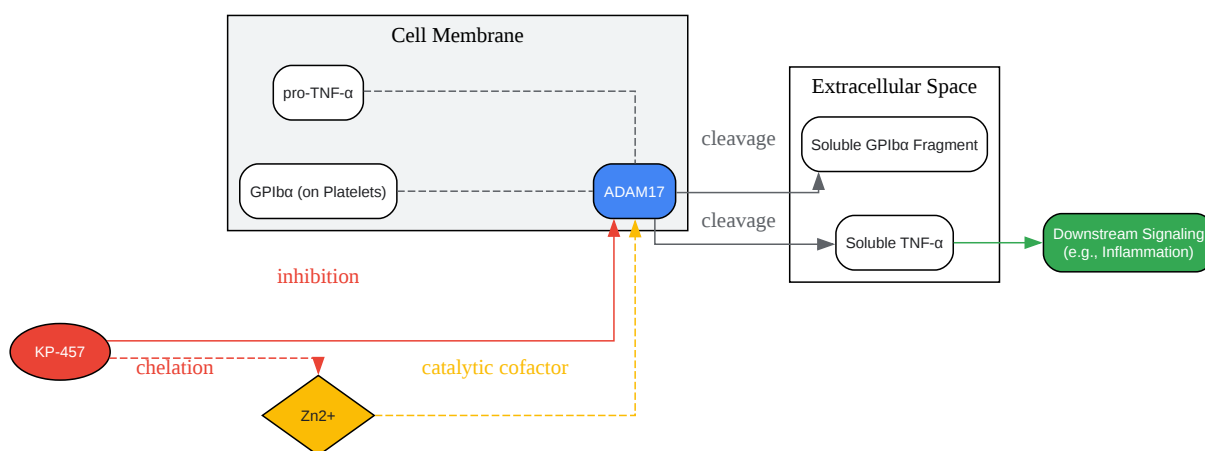
Target Enzyme	IC50 (nM)
ADAM17	11.1
ADAM10	748
MMP2	717
MMP3	9760
MMP8	2200
MMP9	5410
MMP13	930
MMP14	2140
MMP17	7100

This data is compiled from publicly available information. For detailed experimental conditions, refer to the primary literature.

## Mechanism of Action and Signaling Pathway

ADAM17 is a transmembrane sheddase that plays a crucial role in the proteolytic release of the extracellular domains of numerous membrane-bound proteins. These substrates include cytokines, growth factors, and their receptors, which are involved in a wide array of physiological and pathological processes. Key substrates of ADAM17 include Tumor Necrosis Factor- $\alpha$  (TNF- $\alpha$ ), L-selectin, and Glycoprotein Iba (GPIba). The shedding of these proteins from the cell surface modulates inflammatory responses, cell adhesion, and platelet function.

KP-457 exerts its inhibitory effect by binding to the catalytic site of ADAM17 and chelating the essential zinc ion, thereby preventing the cleavage of its substrates. This targeted inhibition makes KP-457 a valuable tool for studying the biological functions of ADAM17 and a potential therapeutic agent for diseases driven by excessive ADAM17 activity.



[Click to download full resolution via product page](#)

Caption: Mechanism of KP-457 inhibition of ADAM17-mediated substrate shedding.

## Experimental Protocols

### In Vitro ADAM17 Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This protocol describes a general method for determining the inhibitory activity of KP-457 against ADAM17 using a fluorescence-based assay. This method is based on the cleavage of a FRET-labeled peptide substrate.

Materials:

- Recombinant human ADAM17 (catalytic domain)
- FRET-based ADAM17 substrate (e.g., a peptide containing a fluorophore and a quencher)
- KP-457

- Assay Buffer (e.g., 25 mM Tris, pH 9.0, 2.5  $\mu$ M ZnCl<sub>2</sub>, 0.005% Brij-35)
- DMSO
- 384-well black microplates
- Fluorescence microplate reader

#### Procedure:

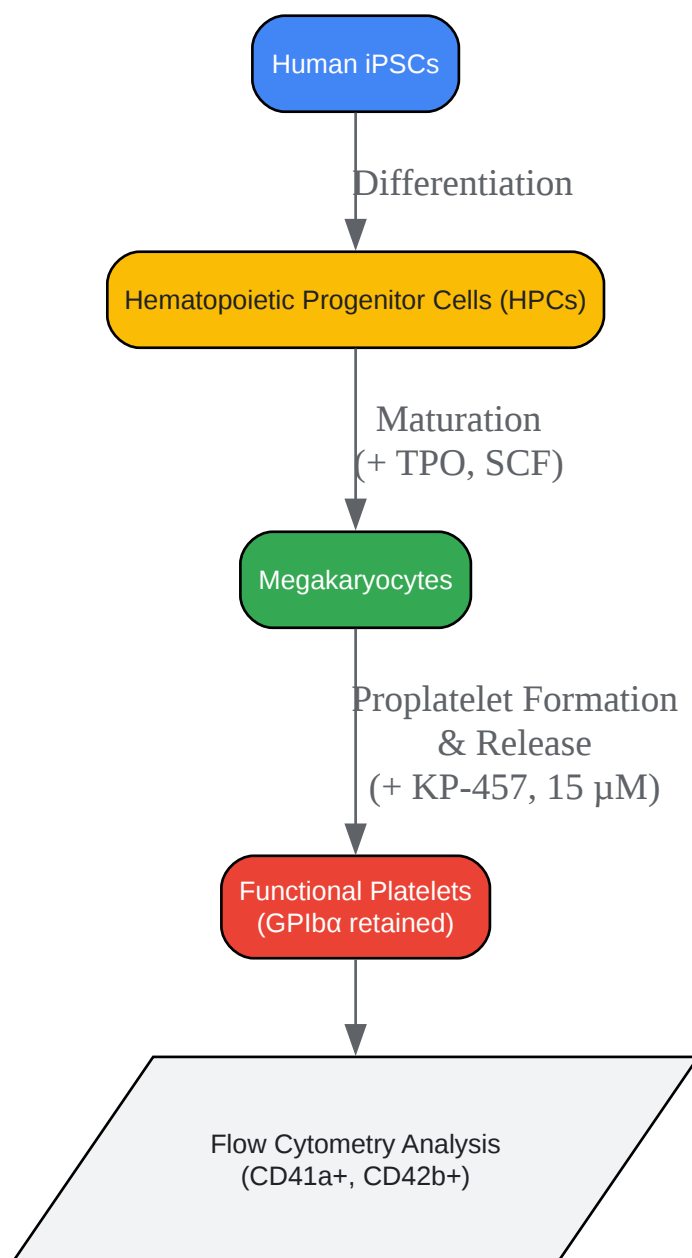
- Prepare a stock solution of KP-457 in DMSO.
- Serially dilute the KP-457 stock solution in Assay Buffer to create a range of test concentrations.
- In a 384-well plate, add the diluted KP-457 solutions or vehicle control (Assay Buffer with DMSO).
- Add the recombinant human ADAM17 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding the FRET-based ADAM17 substrate to each well.
- Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific FRET substrate using a microplate reader.
- Record the fluorescence signal over time to determine the reaction rate.
- Calculate the percent inhibition for each KP-457 concentration relative to the vehicle control.
- Determine the IC<sub>50</sub> value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

## Generation of iPSC-Derived Platelets with KP-457

This protocol provides a general workflow for the differentiation of human induced pluripotent stem cells (iPSCs) into megakaryocytes and the subsequent generation of platelets, incorporating KP-457 to prevent GPIb $\alpha$  shedding.

**Materials:**

- Human iPSCs
- Megakaryocyte differentiation medium (containing cytokines such as TPO and SCF)
- KP-457
- Cell culture plates and flasks
- Flow cytometer
- Antibodies for flow cytometry (e.g., anti-CD41a, anti-CD42b)



[Click to download full resolution via product page](#)

Caption: Workflow for the generation of iPSC-derived platelets using KP-457.

Procedure:

Stage 1: Hematopoietic Progenitor Cell (HPC) Generation

- Culture human iPSCs in an appropriate maintenance medium.

- Induce hematopoietic differentiation by culturing the iPSCs in a medium supplemented with appropriate growth factors (e.g., BMP4, VEGF) for a specified period (typically 10-14 days).

#### Stage 2: Megakaryocyte Differentiation and Maturation

- Collect the resulting HPCs and culture them in a megakaryocyte differentiation medium containing thrombopoietin (TPO) and stem cell factor (SCF).
- Culture the cells for an additional 7-10 days to promote megakaryocyte maturation.

#### Stage 3: Platelet Generation with KP-457

- During the final stages of megakaryocyte maturation and for the duration of platelet collection, supplement the culture medium with KP-457 at a final concentration of 15  $\mu$ M.[\[1\]](#)
- Platelets are released from mature megakaryocytes into the culture supernatant.
- Collect the culture supernatant containing the platelets.

#### Stage 4: Analysis of Platelet Production

- Isolate the platelets from the supernatant by centrifugation.
- Analyze the expression of platelet-specific surface markers, such as CD41a and CD42b (GPIb $\alpha$ ), using flow cytometry to confirm successful platelet generation and the retention of GPIb $\alpha$ .

## Conclusion

KP-457 is a valuable pharmacological tool for the selective inhibition of ADAM17. Its high potency and selectivity make it an ideal candidate for investigating the multifaceted roles of ADAM17 in health and disease. The application of KP-457 in the ex vivo generation of functional platelets from iPSCs highlights its potential in the field of regenerative medicine by addressing the challenge of GPIb $\alpha$  shedding during in vitro culture. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to explore the full potential of KP-457 in their respective fields.



**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to KP-457: A Selective ADAM17 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1526262#chemical-structure-and-properties-of-kp-457]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)